molecular formula C11H13NO2 B13041844 (Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime

(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime

Katalognummer: B13041844
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: IWVBEHVMLXIWBW-QXMHVHEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime is an organic compound with a unique structure that includes a methoxy group, a methyl group, and an oxime functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one.

    Oximation: The key step involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the oxime derivative.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which (Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methoxy and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: Lacks the oxime group, making it less reactive in certain chemical reactions.

    6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime (E-isomer): The geometric isomer with different spatial arrangement, potentially leading to different reactivity and biological activity.

Uniqueness

(Z)-6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-oneoxime is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological targets. The presence of the oxime group adds versatility to its chemical behavior, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

(NZ)-N-(6-methoxy-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine

InChI

InChI=1S/C11H13NO2/c1-7-5-8-3-4-9(14-2)6-10(8)11(7)12-13/h3-4,6-7,13H,5H2,1-2H3/b12-11-

InChI-Schlüssel

IWVBEHVMLXIWBW-QXMHVHEDSA-N

Isomerische SMILES

CC\1CC2=C(/C1=N\O)C=C(C=C2)OC

Kanonische SMILES

CC1CC2=C(C1=NO)C=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.